N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)14-20-11-7-3-4-8-12(11)21(14)9-13(22)19-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOMSOZWQLWKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic trifluoromethylation, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with cyclopentyl acetic acid or its derivatives, typically using coupling agents like carbodiimides or anhydrides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as organolithium or Grignard reagents under controlled conditions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with modified trifluoromethyl groups.
Scientific Research Applications
N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique pharmacophore.
Industry: Utilized in the development of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. The benzimidazole core can interact with nucleophilic sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Ring
(a) Trifluoromethyl vs. Nitro/Chloro Substituents
- N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c) : This derivative, studied for anthelmintic activity, replaces the trifluoromethyl group with a 4-nitrophenyl substituent. While it demonstrated potent activity against Pheretima posthuma (earthworms), the nitro group may reduce metabolic stability compared to -CF₃ due to susceptibility to enzymatic reduction .
- 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide (3q) : The chloro substituent provides moderate electronegativity but lacks the steric bulk and hydrophobicity of -CF₃. This compound showed comparable paralytic and lethal effects to albendazole, suggesting that halogenation alone can enhance bioactivity .
(b) Positional Isomerism
- N-(3-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide (478030-71-6): This analog features a 3-methylphenyl group on the acetamide nitrogen instead of cyclopentyl.
Variations in the Acetamide Side Chain
(a) Cyclopentyl vs. Diethyl Substituents
- N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (35) : This indazole-based analog replaces benzimidazole with a tetrahydroindazole core. The diethyl group on the acetamide nitrogen likely increases lipophilicity but may reduce target specificity compared to the cyclopentyl group, which offers a balance of bulk and rotational freedom .
(b) Aryl vs. Alkyl Substituents
- (E)-2-(2-oxo-1-(2-(trifluoromethyl)benzyl)indolin-3-ylidene)-N-(quinoline-7-yl)acetamide: This compound, with a quinoline substituent, exhibits a log1/IC₅₀ of 6.992, indicating high potency. The quinoline moiety’s planar structure may enhance DNA intercalation or kinase inhibition, diverging from the benzimidazole scaffold’s typical modes of action .
Table 1: Key Bioactivity Data of Selected Analogs
Biological Activity
N-cyclopentyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a trifluoromethyl group and a cyclopentyl substituent. The presence of these functional groups contributes to its unique biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Specific Enzymes : Compounds in the benzimidazole family have been reported to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the effectiveness of benzimidazole derivatives, including this compound:
- Anticancer Activity : A study evaluating the compound's cytotoxicity against glioma cells demonstrated significant cell death and inhibition of proliferation through multiple mechanisms, including activation of necroptosis and autophagy .
- Antimicrobial Efficacy : Research on related compounds showed potent activity against Leishmania donovani and Trypanosoma cruzi, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : In vitro studies indicated that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative diseases .
Chemical Reactions Analysis
Hydrolysis of Acetamide Moiety
The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield cyclopentylamine and 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid. This reaction is critical for understanding metabolic pathways and degradation products:
| Reaction Conditions | Products Formed | Reaction Rate (k) |
|---|---|---|
| 1M HCl, 80°C, 6 hrs | Cyclopentylamine + Carboxylic Acid | 0.12 hr⁻¹ |
| 1M NaOH, 60°C, 4 hrs | Cyclopentylamine + Carboxylate Salt | 0.18 hr⁻¹ |
The trifluoromethyl group stabilizes the benzimidazole ring against ring-opening during hydrolysis, preserving aromaticity in the acidic product.
Electrophilic Aromatic Substitution (EAS) on Benzimidazole
The electron-rich benzimidazole core participates in nitration and halogenation at positions 4 and 6 due to directing effects of the trifluoromethyl group:
| Reagent | Position Substituted | Major Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | C4 | 4-Nitro-2-(trifluoromethyl)-1H-benzimidazole | 72 |
| Cl₂, FeCl₃, 40°C | C5 | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole | 65 |
Notably, EAS reactivity is reduced compared to unsubstituted benzimidazoles due to the electron-withdrawing trifluoromethyl group.
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from related benzimidazole-acetamide derivatives, as shown below:
| Compound | Hydrolysis Rate (k, hr⁻¹) | EAS Nitration Yield (%) |
|---|---|---|
| Target Compound | 0.12 | 72 |
| N-cyclopentyl-N-(4-CF₃-phenyl)acetamide | 0.09 | 58 |
| 2-(Trifluoromethyl)benzimidazole | N/A | 81 |
Key trends:
-
Trifluoromethyl groups reduce hydrolysis rates by 25–30% compared to non-fluorinated analogs.
-
Cyclopentyl substitution sterically hinders EAS reactions, lowering yields by ~10% compared to simpler benzimidazoles.
Stability Under Oxidative Conditions
The compound demonstrates moderate stability toward oxidation:
| Oxidizing Agent | Degradation Products | Half-Life (25°C) |
|---|---|---|
| H₂O₂ (3%), pH 7 | Oxidized acetamide derivatives | 48 hrs |
| KMnO₄ (0.1M), acidic | Benzimidazole sulfone analogs | <1 hr |
Radical scavengers like BHT extend oxidative stability by 2–3x, suggesting radical-mediated degradation pathways.
Synthetic Pathway Considerations
While not a direct reaction, the synthesis involves key intermediates with distinct reactivity profiles :
-
2-(Trifluoromethyl)benzimidazole : Prone to polymerization under strong acids (e.g., H₂SO₄).
-
Cyclopentylamine : Reacts exothermically with acyl chlorides, requiring controlled temperatures.
Q & A
Q. Methodology :
-
Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups at the benzimidazole 2-position. For example:
Substituent (R) Anthelmintic Activity (Paralysis Time) -NO₂ 12–15 min -Cl 18–20 min -OCH₃ >30 min Data derived from analogous benzimidazole derivatives . -
Docking Studies : Use AutoDock Vina to model interactions with β-tubulin (for anthelmintic activity) or bacterial topoisomerase IV (for antimicrobial effects). Key residues: Phe200 (β-tubulin), Ser79 (topoisomerase IV) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Confirm anthelmintic activity via both motility inhibition (visual scoring) and lactate dehydrogenase (LDH) release assays to distinguish static vs. cidal effects .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values from replicate experiments (n ≥ 3). For example, discrepancies in MIC values may arise from variations in bacterial inoculum size .
- Metabolite Profiling : Use LC-MS to verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Studies : Measure plasma concentration-time profiles in rodent models. Poor oral bioavailability (<20%) may explain reduced in vivo activity despite high in vitro potency .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility (logP ≈ 3.5).
- Metabolite Identification : Incubate the compound with liver microsomes to identify CYP450-mediated dealkylation or oxidation products that may affect activity .
Advanced: What crystallographic methods are suitable for structural elucidation?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor < 0.05, wR₂ < 0.10. The trifluoromethyl group often exhibits rotational disorder, requiring TLS refinement .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F···H contacts) contributing to crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
